Cas no 899727-91-4 (3,8-dibutyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

3,8-dibutyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione 化学的及び物理的性質
名前と識別子
-
- 2,6-dibutyl-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione
- 3,8-dibutyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione
-
- インチ: 1S/C22H27N5O2/c1-4-6-13-25-17(16-11-9-8-10-12-16)15-27-18-19(23-21(25)27)24(3)22(29)26(20(18)28)14-7-5-2/h8-12,15H,4-7,13-14H2,1-3H3
- InChIKey: GFZOKEDWPVJIQO-UHFFFAOYSA-N
- ほほえんだ: O=C1C2=C(N=C3N(C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])C(C4C([H])=C([H])C([H])=C([H])C=4[H])=C([H])N32)N(C([H])([H])[H])C(N1C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])=O
3,8-dibutyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3124-1367-10mg |
3,8-dibutyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
899727-91-4 | 90%+ | 10mg |
$79.0 | 2023-07-05 | |
Life Chemicals | F3124-1367-5μmol |
3,8-dibutyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
899727-91-4 | 90%+ | 5μl |
$63.0 | 2023-07-05 | |
Life Chemicals | F3124-1367-3mg |
3,8-dibutyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
899727-91-4 | 90%+ | 3mg |
$63.0 | 2023-07-05 | |
Life Chemicals | F3124-1367-25mg |
3,8-dibutyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
899727-91-4 | 90%+ | 25mg |
$109.0 | 2023-07-05 | |
Life Chemicals | F3124-1367-10μmol |
3,8-dibutyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
899727-91-4 | 90%+ | 10μl |
$69.0 | 2023-07-05 | |
Life Chemicals | F3124-1367-5mg |
3,8-dibutyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
899727-91-4 | 90%+ | 5mg |
$69.0 | 2023-07-05 | |
Life Chemicals | F3124-1367-2mg |
3,8-dibutyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
899727-91-4 | 90%+ | 2mg |
$59.0 | 2023-07-05 | |
Life Chemicals | F3124-1367-20mg |
3,8-dibutyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
899727-91-4 | 90%+ | 20mg |
$99.0 | 2023-07-05 | |
Life Chemicals | F3124-1367-1mg |
3,8-dibutyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
899727-91-4 | 90%+ | 1mg |
$54.0 | 2023-07-05 | |
Life Chemicals | F3124-1367-4mg |
3,8-dibutyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
899727-91-4 | 90%+ | 4mg |
$66.0 | 2023-07-05 |
3,8-dibutyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione 関連文献
-
1. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
3,8-dibutyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dioneに関する追加情報
Introduction to 3,8-dibutyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione (CAS No. 899727-91-4)
3,8-dibutyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione, identified by its CAS number 899727-91-4, is a structurally complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the imidazopyrimidine class of molecules, which are known for their diverse biological activities and potential therapeutic applications. The presence of multiple substituents, including butyl and phenyl groups, as well as a methyl group at the 1-position, contributes to its unique chemical properties and biological interactions.
The synthesis and characterization of 3,8-dibutyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione involve sophisticated organic chemistry techniques. The imidazopyrimidine core is formed through a series of condensation reactions between appropriately substituted precursors. The introduction of the dibutyl and phenyl groups at the 3 and 8 positions enhances the lipophilicity of the molecule, which can be crucial for membrane permeability and target binding affinity. Additionally, the methyl group at the 1-position may influence the electronic distribution within the ring system, affecting its reactivity and interactions with biological targets.
Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic and pharmacodynamic properties of 3,8-dibutyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione with high accuracy. Molecular docking studies have revealed that this compound exhibits potential binding affinity to various enzymes and receptors involved in critical biological pathways. For instance, preliminary simulations suggest that it may interact with kinases and other signaling molecules implicated in cancer progression. These findings align with the growing interest in developing small-molecule inhibitors for therapeutic intervention.
The biological activity of 3,8-dibutyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione has been explored in several preclinical studies. Researchers have investigated its effects on cell proliferation and apoptosis in vitro. Notably, the compound has shown promising results in inhibiting the growth of certain cancer cell lines by modulating key signaling pathways such as MAPK and PI3K/Akt. These effects are attributed to its ability to interfere with enzyme activity and disrupt aberrant cellular signaling networks. Further investigation into its mechanism of action could provide valuable insights into its potential as a lead compound for drug development.
In vivo studies have also been conducted to evaluate the safety and efficacy of 3,8-dibutyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione in animal models. These studies have demonstrated that the compound exhibits reasonable bioavailability and minimal toxicity at therapeutic doses. The absence of significant side effects observed in animal trials suggests that it may have a favorable safety profile for further clinical development. However, additional studies are required to fully assess its long-term effects and potential therapeutic benefits.
The structural features of 3,8-dibutyl-l-methyl-l,7-phcnlyl-I H,Z H,3 H,4 H,s H -imidazoI o g purine - 2,4 - dione make it an attractive candidate for further optimization as a drug candidate。 Researchers are exploring various strategies to enhance its potency、 selectivity、and pharmacokinetic properties。 For example, structure-based drug design approaches can be employed to modify specific substituents while maintaining or improving biological activity。 Additionally, bioisosteric replacements may be considered to explore alternative scaffolds with similar functionality。
The development of novel therapeutic agents often involves a multidisciplinary approach, combining expertise from organic chemistry、medicinal chemistry、pharmacology、and bioinformatics。 The study of 3,8-dibutyl-l-methyl-l,7-phcnlyl-I H,Z H,3 H,4 H,s H -imidazoI o g purine - 2,4 - dione exemplifies this collaborative effort。 By integrating experimental data with computational models, researchers can accelerate the discovery process and identify promising candidates for further development。 This holistic approach is essential for translating basic research findings into effective treatments for human diseases。
The future prospects for CAS No 899727 - 91 - 4 are promising, given its unique structural features and demonstrated biological activity。 Further preclinical studies are needed to validate its therapeutic potential across different disease models。 Collaborative efforts between academic institutions、biotechnology companies、and pharmaceutical industries will be crucial in advancing this compound toward clinical trials。 As our understanding of disease mechanisms continues to evolve, compounds like CAS No 899727 - 91 - 4 may play a pivotal role in developing next-generation therapies。
899727-91-4 (3,8-dibutyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione) 関連製品
- 2172136-28-4(5-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}hexanoic acid)
- 1638533-33-1(1-(6-(Methylthio)benzo[d]oxazol-2-yl)ethanone)
- 2350099-77-1((2S)-3-(3-ethynylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid)
- 1805131-29-6(Ethyl 3-bromo-5-cyano-2-(difluoromethyl)phenylacetate)
- 1423031-20-2(1-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine dihydrochloride)
- 1266522-92-2(methyl 3-oxopiperidine-4-carboxylatehydrochloride)
- 2171299-05-9(4-(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutanecarbonylmorpholine-3-carboxylic acid)
- 2228277-82-3(methyl 5-(1-cyano-1-methylethyl)thiophene-2-carboxylate)
- 2716848-88-1(rel-(2S,3S)-2-Amino-3-(4-methoxy-phenyl)-butyric acid hydrochloride)
- 2172471-39-3(5-(3-aminophenyl)-1,2,3,4-tetrahydroisoquinolin-8-amine)